molecular formula C8H9BF3NO2S B577733 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256345-55-7

2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid

Katalognummer: B577733
CAS-Nummer: 1256345-55-7
Molekulargewicht: 251.03
InChI-Schlüssel: CAMZNTNANGCVOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a specialized organoboron building block critical in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to constructing complex molecules in medicinal and agrochemical research . The compound's molecular structure integrates two key functional features: a boronic acid group, which facilitates the transmetalation step in palladium-catalyzed coupling, and a trifluoromethyl group. The trifluoromethyl group is highly valued in drug discovery for its ability to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . The ethylthio substituent further modifies the electronic properties of the pyridine ring and can serve as an additional handle for further chemical modifications. As a result, this boronic acid is an invaluable intermediate for synthesizing active pharmaceutical ingredients (APIs) and advanced materials. The product is intended for research and further manufacturing applications only and is not for diagnostic or personal use.

Eigenschaften

IUPAC Name

[2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3NO2S/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMZNTNANGCVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681527
Record name [2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-55-7
Record name Boronic acid, B-[2-(ethylthio)-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 3-Bromo-2-Ethylthio-5-Trifluoromethylpyridine

The halogenated precursor is typically prepared via nucleophilic aromatic substitution or direct bromination . For instance, reacting 2-ethylthio-5-trifluoromethylpyridine with N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a radical initiator (e.g., AIBN) yields the brominated derivative.

Miyaura Borylation Reaction

The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) under palladium catalysis. Key conditions include:

  • Catalyst : Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (1–2 mol%)

  • Base : KOAc\text{KOAc} or K2CO3\text{K}_2\text{CO}_3

  • Solvent : Dioxane or DMF at 80–100°C.

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the diboron reagent. Hydrolysis of the resulting boronic ester (e.g., using HCl) yields the target boronic acid.

Table 1: Optimization of Miyaura Borylation

ParameterOptimal ConditionYield (%)
CatalystPd(dppf)Cl2_278–85
Boron SourceB2_2(pin)2_282
SolventDMF80
Temperature90°C85

Iridium-Catalyzed C–H Borylation of Pre-Functionalized Pyridines

A more direct approach employs iridium-catalyzed C–H borylation , which eliminates the need for halogenated precursors. This method leverages the directing effect of the ethylthio group to achieve regioselective boron installation at the 3-position.

Reaction Mechanism and Conditions

The reaction utilizes:

  • Catalyst : [Ir(OMe)(COD)]2[\text{Ir(OMe)(COD)}]_2 (1 mol%)

  • Ligand : 4,4-di-tert-butylbipyridine (dtbbpy)

  • Boron Source : Pinacolborane (HBpin\text{HBpin})

  • Solvent : Tetrahydrofuran (THF) at 80°C.

The ethylthio group directs iridium to activate the C–H bond at the 3-position, forming a transient iridacycle. Subsequent borylation with HBpin affords the boronic ester, which is hydrolyzed to the acid.

Table 2: Key Parameters for Ir-Catalyzed Borylation

ParameterOptimal ConditionYield (%)
Catalyst Loading1 mol% Ir75–83
Liganddtbbpy80
Reaction Time12–24 h78

Traceless Borylation Strategy

For pyridines with amino substituents, a traceless borylation method replaces the amino group with a boron moiety. However, this is less relevant for the target compound due to the absence of amino groups.

Sequential Functionalization via Suzuki Coupling

While less common, a hybrid approach involves sequential functionalization of a boronic acid-containing pyridine. For example, 2-ethoxy-5-trifluoromethylpyridine-3-boronic acid (CAS: 1218790-66-9) can undergo thioetherification to introduce the ethylthio group.

Thioetherification of Boronic Acids

Reacting a 3-boronic acid pyridine with ethyl mercaptan (CH3CH2SH\text{CH}_3\text{CH}_2\text{SH}) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Et3N\text{Et}_3\text{N}) yields the ethylthio derivative. However, this method risks boronic acid degradation under harsh conditions.

Table 3: Challenges in Sequential Functionalization

IssueMitigation StrategySuccess Rate
Boron group stabilityLow-temperature steps60–70
RegioselectivityDirected metallation65

Comparative Analysis of Methods

Efficiency and Scalability

  • Miyaura Borylation : High yields (80–85%) but requires brominated precursors, adding synthetic steps.

  • Ir-Catalyzed Borylation : Step-economical but sensitive to directing group effects and ligand selection.

  • Sequential Functionalization : Limited by boronic acid stability, making it less practical.

Cost Considerations

  • Palladium catalysts are cheaper than iridium, but ligand costs (e.g., dtbbpy) for Ir systems offset savings.

  • Miyaura borylation uses affordable B2(pin)2\text{B}_2(\text{pin})_2, whereas HBpin is costlier .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid group and an organohalide, typically an aryl or heteroaryl halide.

Common Reagents and Conditions

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide

    Conditions: Organic solvent (e.g., THF), elevated temperatures

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across several fields:

1. Organic Synthesis:

  • Suzuki-Miyaura Cross-Coupling Reactions: It is primarily utilized to create biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction typically involves the coupling of this boronic acid with aryl halides in the presence of a palladium catalyst and a base, often yielding high purity products suitable for further applications .

2. Pharmaceutical Development:

  • Drug Candidates: The compound is employed in synthesizing biologically active compounds, contributing to the development of new drug candidates. Its ability to facilitate complex molecular architectures is particularly advantageous in medicinal chemistry .

3. Agrochemical Industry:

  • Pesticides and Herbicides: Derivatives of trifluoromethylpyridines, including 2-ethylthio-5-trifluoromethylpyridine-3-boronic acid, have been integrated into agrochemical formulations to enhance crop protection against pests. The unique properties imparted by the trifluoromethyl group improve efficacy and selectivity .

4. Material Science:

  • Advanced Materials Production: The compound can be utilized in synthesizing polymers and other advanced materials due to its reactivity in forming stable carbon-carbon bonds.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated that using this compound in Suzuki-Miyaura reactions resulted in high yields of biaryl compounds. These compounds were further evaluated for their biological activities, showing promising results as potential drug candidates.

Case Study 2: Agrochemical Applications

Research highlighted the effectiveness of trifluoromethylpyridine derivatives, including this boronic acid, in developing new herbicides. These herbicides exhibited improved efficacy against resistant weed species compared to traditional formulations.

Wirkmechanismus

The mechanism of action of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.

    Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid 1256345-55-7 C₈H₉BF₃NO₂S 2-Ethylthio, 5-CF₃ 235.03 High lipophilicity due to ethylthio; enhanced electron deficiency from CF₃
2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid 1218790-66-9 C₈H₉BF₃NO₃ 2-Ethoxy (-O-C₂H₅), 5-CF₃ 234.97 Improved solubility in polar solvents; lower steric hindrance vs. ethylthio
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid 1451392-59-8 C₇H₆BF₃NO₂S 2-Fluoro (-F), 5-methylthio (-S-CH₃) 229.99 Electron-withdrawing fluorine enhances coupling efficiency; smaller thio group
3-Trifluoromethylphenylboronic acid N/A C₇H₆BF₃O₂ Boronic acid on benzene ring 189.93 Simpler aromatic system; lacks heterocyclic nitrogen

Reactivity in Cross-Coupling Reactions

  • Electron Effects : The trifluoromethyl group in the target compound strongly withdraws electrons, activating the pyridine ring for nucleophilic attack in Suzuki reactions. This contrasts with the phenylboronic acid analog (e.g., 3-trifluoromethylphenylboronic acid), where the absence of a nitrogen heteroatom reduces coordination with palladium catalysts .
  • Steric Hindrance : The ethylthio group at position 2 introduces moderate steric bulk compared to the ethoxy analog. This may slightly reduce coupling efficiency with sterically demanding substrates but improves stability against protodeboronation .
  • Solubility : The ethylthio group increases lipophilicity, making the compound less soluble in aqueous systems compared to the ethoxy variant. This necessitates polar aprotic solvents (e.g., THF) for optimal reactivity .

Stability and Handling

  • Oxidative Sensitivity : The sulfur atom in ethylthio is prone to oxidation under acidic or oxidative conditions, unlike the ethoxy analog. Storage under inert atmosphere is recommended .
  • Boronic Acid Stability: The CF₃ group stabilizes the boronic acid moiety by reducing electron density, mitigating hydrolysis risks compared to non-fluorinated analogs .

Material Science

In polymer synthesis, the CF₃ group improves thermal stability. Comparative studies show that ethylthio-substituted boronic acids yield polymers with higher glass transition temperatures (Tg) than ethoxy analogs due to reduced chain mobility .

Biologische Aktivität

2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid (CAS No. 1256345-55-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethylthio group and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties. The presence of the boronic acid moiety allows for various interactions in biological systems, particularly in enzyme inhibition and molecular recognition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The boronic acid group is known to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. This interaction can inhibit enzyme activity, making it a potential candidate for therapeutic applications against diseases where such enzymes play a critical role.
  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The electron-withdrawing trifluoromethyl group enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.
  • Anticancer Properties : Research has shown that certain pyridine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways through which this compound exerts these effects are still under investigation but may involve modulation of cell signaling pathways associated with growth and survival.

Biochemical Pathways

The compound interacts with several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting specific kinases or phosphatases, the compound may disrupt normal cell cycle progression, leading to growth arrest or apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that boronic acids can influence oxidative stress levels within cells, potentially leading to increased ROS production that triggers cell death in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A study demonstrated that pyridine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of metabolic pathways essential for bacterial survival .
  • Anticancer Activity : In vitro assays showed that similar compounds induced apoptosis in human cancer cell lines (e.g., HeLa, A549) through caspase activation and mitochondrial dysfunction . These findings suggest that this compound may have comparable effects.
  • Enzyme Interaction Studies : Research indicated that boronic acids can act as inhibitors for various proteases involved in tumor progression. For example, a derivative demonstrated effective inhibition of serine proteases involved in cancer metastasis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMechanism of Action
This compoundAntimicrobialS. aureus, E. coliMembrane disruption
4-Fluoro-2-pyridylboronic acidAnticancerHeLaApoptosis via caspase activation
3-Bromo-5-(trifluoromethyl)pyridineEnzyme InhibitionSerine ProteasesCovalent bond formation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid, and how is its purity validated?

  • Synthesis : The compound is commonly prepared via Suzuki-Miyaura cross-coupling reactions. A representative method involves reacting a halogenated pyridine precursor (e.g., 5-bromo-2-ethylthio-3-trifluoromethylpyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture (toluene/EtOH/H₂O) under reflux .
  • Characterization : Purity is confirmed using:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to verify structural integrity.
  • HPLC (>97% purity threshold) .
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray diffraction (for crystalline derivatives) to resolve stereochemical ambiguities .

Q. Which cross-coupling reactions are most compatible with this boronic acid?

  • The compound is widely used in Suzuki-Miyaura couplings to construct biaryl systems, leveraging its boronic acid moiety. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .
  • Solvent : EtOH/toluene/water mixtures for solubility optimization.
  • Base : Na₂CO₃ or K₂CO₃ to neutralize acidic byproducts .
    • Side reactions : Competing protodeboronation may occur under acidic or high-temperature conditions, requiring inert atmospheres (N₂/Ar) .

Q. How should this compound be stored to ensure stability?

  • Storage : Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions to minimize moisture-induced degradation .

Advanced Research Questions

Q. How do variations in palladium catalysts impact coupling efficiency?

  • Catalyst comparison :

CatalystLigandYield RangeSubstrate CompatibilityReference
Pd(PPh₃)₄Triphenylphosphine25–70%Aryl halides
PdCl₂(dppf)DPPF50–85%Heteroaryl chlorides
Pd(OAc)₂/XPhosBulky ligands60–90%Sterically hindered substrates
  • Optimization : Ligand bulkiness enhances stability against deactivation, while electron-rich ligands accelerate oxidative addition .

Q. How can contradictory yield data in literature be resolved?

  • Case study : A reported 25% yield (EtOH/toluene, 15 min reflux ) vs. 70% yields (DMF, 12 h at 80°C ) highlights:

  • Solvent effects : Polar aprotic solvents (DMF) improve solubility of aromatic substrates.
  • Reaction time : Prolonged heating may favor equilibration but risk boronic acid degradation.
  • Catalyst loading : Higher Pd concentrations (5 mol%) mitigate premature catalyst poisoning .

Q. What are the degradation pathways under varying pH and temperature?

  • Hydrolytic instability : The boronic acid moiety undergoes hydrolysis to phenol derivatives in aqueous acidic/basic conditions, confirmed by ¹¹B NMR .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, suggesting a maximum safe handling temperature of 100°C .
  • Mitigation : Additives like 1,2-dimethoxyethane stabilize boronates via chelation .

Q. Can computational methods predict reactivity in cross-coupling?

  • DFT studies : Calculations on frontier molecular orbitals (HOMO/LUMO) reveal:

  • Electron-withdrawing groups (e.g., CF₃) reduce boronic acid nucleophilicity, slowing transmetallation.
  • Thioether (ethylthio) groups enhance Pd intermediate stability via sulfur-Pd interactions .
    • Docking models : Predict binding affinities for catalytic sites in enzyme-targeted applications (e.g., kinase inhibitors) .

Q. What strategies enhance its antimicrobial activity in medicinal chemistry?

  • Structural modifications :

  • Fluorination : The trifluoromethyl group improves metabolic stability and membrane permeability.
  • Boronic acid : Acts as a transition-state analog in protease inhibition (e.g., β-lactamase).
    • Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli show activity at 8–32 µg/mL when conjugated to azole pharmacophores .

Q. How is this compound applied in materials science (e.g., MOFs)?

  • Coordination polymers : The boronic acid reacts with diols (e.g., 1,4-benzenediol) to form self-assembled networks.
  • Sensor design : Incorporation into luminescent MOFs enables fluoride ion detection via fluorescence quenching .
  • Characterization : SEM and XRD confirm porous structures with surface areas >500 m²/g .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.